BenchChemオンラインストアへようこそ!

Ethyl 4-(diaminomethylideneamino)benzoate

trypsin inhibition serine protease selectivity acyl-enzyme mechanism

Ethyl 4-(diaminomethylideneamino)benzoate (CAS 15639-51-7), systematically named ethyl 4-guanidinobenzoate or ethyl p-guanidinobenzoate, is a para-substituted guanidinobenzoate ester (C10H13N3O2, MW 207.23) that functions as a mechanism-based, active-site-directed inhibitor of trypsin-like serine proteases. The compound forms a stable acyl-enzyme intermediate with trypsin, leading to essentially irreversible inactivation, while showing minimal activity against chymotrypsin under identical conditions.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 15639-51-7
Cat. No. B3048104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(diaminomethylideneamino)benzoate
CAS15639-51-7
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N=C(N)N
InChIInChI=1S/C10H13N3O2/c1-2-15-9(14)7-3-5-8(6-4-7)13-10(11)12/h3-6H,2H2,1H3,(H4,11,12,13)
InChIKeyWCBGYTIRMLODMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(diaminomethylideneamino)benzoate (CAS 15639-51-7): Core Identity and Procurement-Relevant Profile


Ethyl 4-(diaminomethylideneamino)benzoate (CAS 15639-51-7), systematically named ethyl 4-guanidinobenzoate or ethyl p-guanidinobenzoate, is a para-substituted guanidinobenzoate ester (C10H13N3O2, MW 207.23) that functions as a mechanism-based, active-site-directed inhibitor of trypsin-like serine proteases [1]. The compound forms a stable acyl-enzyme intermediate with trypsin, leading to essentially irreversible inactivation, while showing minimal activity against chymotrypsin under identical conditions [1]. It serves dual roles in pharmaceutical analysis as a certified reference standard for Metformin Impurity 19 and Nafamostat Impurity B, and as a core pharmacophore fragment in several clinically used serine protease inhibitors including nafamostat, gabexate, and camostat .

Why Ethyl 4-(diaminomethylideneamino)benzoate Cannot Be Replaced by Simple Guanidinobenzoate Analogs


Substituting ethyl 4-(diaminomethylideneamino)benzoate with the free acid, methyl ester, or other simple guanidinobenzoate derivatives leads to fundamentally different reactivity and selectivity profiles. The ethyl ester moiety is not a passive spectator; it directly determines the acylation rate and the stability of the resulting acyl-enzyme complex [1]. Depsipeptide esters of p-guanidinobenzoic acid were shown to be considerably more reactive than the ethyl ester in inactivating trypsin and plasma kallikrein, while being less effective against urokinase and plasmin [2]. In contrast, replacement of the 4-guanidinobenzoate core with N-formamidinyl-isonipecotic acid or arginine resulted in almost total loss of inhibitory activity . This hierarchy of reactivity means that even structurally close analogs cannot serve as drop-in replacements in enzyme inhibition assays, active-site titration protocols, or impurity reference standard applications without re-validation of the entire experimental system.

Quantitative Differentiation Evidence for Ethyl 4-(diaminomethylideneamino)benzoate Versus Closest Analogs


Trypsin-Selective Irreversible Inactivation: Ethyl Ester vs. Chymotrypsin Cross-Reactivity

Ethyl p-guanidinobenzoate inactivates trypsin through formation of a stable p-guanidinobenzoyl-trypsin acyl-enzyme intermediate that resists deacylation even at pH optima for tryptic hydrolysis. Under identical conditions, chymotrypsin is completely unaffected, demonstrating absolute enzyme selectivity [1]. This contrasts with broader-spectrum guanidinobenzoate esters such as p-nitrophenyl p'-guanidinobenzoate (NPGB), which inhibits multiple serine proteases including acrosin, trypsin, and chymotrypsin-like enzymes [2].

trypsin inhibition serine protease selectivity acyl-enzyme mechanism

Discrimination Between Trypsin and Sperm Acrosin: Eightfold Selectivity Window

In a comparative study evaluating multiple synthetic inhibitors against purified human and goat acrosin and bovine trypsin, ethyl-p-guanidinobenzoate exhibited an eightfold higher inhibitory potency toward trypsin than toward human sperm acrosin [1]. This stands in contrast to ethyl-p-(6-guanidinohexanoyloxy)benzoate methanesulfonate (EGBM, gabexate), which showed nearly equipotent inhibition of human acrosin (IC50 5.0 × 10⁻⁷ M), goat acrosin (IC50 8.4 × 10⁻⁷ M), and trypsin (IC50 6.5 × 10⁻⁷ M) [1]. The differential selectivity profile makes the simple ethyl ester preferable when discrimination between trypsin and acrosin is experimentally required.

acrosin inhibition contraceptive research trypsin selectivity

Reactivity Hierarchy: Ethyl Ester vs. Depsipeptide Esters in Trypsin and Kallikrein Inactivation

A series of p-guanidinobenzoate esters with glycolyl peptide leaving groups were synthesized and compared to the ethyl ester for inactivation of trypsin-like proteases. Depsipeptides bearing -CH2CO-Phe-NH2 as the leaving group were considerably more reactive than the ethyl ester toward trypsin and plasma kallikrein, but less effective toward urokinase, plasmin, and urinary kallikrein [1]. Boar acrosin was equally susceptible to inactivation by both ethyl and peptidyl esters [1]. This establishes the ethyl ester as the baseline reference compound with moderate, balanced reactivity suitable for comparative structure-activity relationship (SAR) studies.

depsipeptide esters acyl-enzyme reactivity protease inhibitor design

Essential Pharmacophore: 4-Guanidinobenzoate Core vs. Alternative Cationic Head Groups

In a systematic SAR study of 25 trypsin-like proteinase inhibitors, compounds based on the 4-guanidinobenzoic acid ester scaffold exhibited high inhibitory activities against trypsin, thrombin, plasmin, and urokinase. Replacement of the 4-guanidinobenzoate moiety with N-formamidinyl-isonipecotic acid or an arginine moiety caused almost total loss of activity . Within the 4-guanidinobenzoic acid ester series, the influence of ester-group variation on inhibitory potency was minimal . This demonstrates that the 4-guanidinobenzoate core—as present in ethyl 4-(diaminomethylideneamino)benzoate—is the non-redundant pharmacophoric element, and simpler cationic surrogates cannot substitute.

pharmacophore validation serine protease inhibitor structure-activity relationship

Dual Regulatory Reference Standard Utility: Metformin Impurity 19 and Nafamostat Impurity B

Ethyl 4-(diaminomethylideneamino)benzoate is certified and supplied as Metformin Impurity 19 (HCl salt, CAS 15639-51-7 / 24503-25-1) and Nafamostat Impurity B under ISO 17034 reference material standards [1]. The compound is structurally characterized and analytically validated in accordance with European Pharmacopoeia (EP) impurity guidelines, supporting ANDA/DMF submissions, quality control (QC) method validation, and stability studies . Simple analogs such as methyl 4-guanidinobenzoate or 4-guanidinobenzoic acid lack this dual regulatory certification, requiring separate sourcing, characterization, and validation for each pharmaceutical impurity application.

pharmaceutical impurity reference standard metformin nafamostat

Optimal Application Scenarios for Ethyl 4-(diaminomethylideneamino)benzoate Based on Verified Differentiators


Trypsin Active-Site Titration Requiring Absolute Chymotrypsin Discrimination

When experimental protocols demand quantitative determination of active trypsin concentrations in the presence of chymotrypsin or chymotrypsin-like contaminants, ethyl 4-guanidinobenzoate is the reagent of choice. Its complete selectivity—inactivating trypsin while leaving chymotrypsin entirely unaffected—eliminates the need for chymotrypsin-specific inhibitors or chromatographic separation [1]. This property is directly evidenced by the 1967 spectroscopic demonstration of stoichiometric p-guanidinobenzoyl-trypsin formation with zero chymotrypsin acylation under identical conditions [1].

Pharmaceutical Impurity Reference Standard for Metformin and Nafamostat ANDA Submissions

Analytical development and QC laboratories supporting metformin or nafamostat generic drug applications can deploy a single batch of certified ethyl 4-(diaminomethylideneamino)benzoate to cover Metformin Impurity 19 and Nafamostat Impurity B monograph requirements. The compound is supplied with full structural characterization (NMR, HRMS, IR) and chromatographic purity data (typically ≥95% or ≥98% depending on supplier) compliant with EP impurity guidelines . This reduces the number of reference standards to inventory, qualify, and periodically re-certify.

Structure-Activity Relationship Baseline for Guanidinobenzoate Protease Inhibitor Optimization

In medicinal chemistry programs targeting trypsin-like serine proteases (trypsin, thrombin, plasmin, kallikrein), ethyl 4-guanidinobenzoate provides a well-characterized reference compound with established intermediate reactivity. Its activity profile—high potency against trypsin, moderate against thrombin and plasmin, maintained only when the 4-guanidinobenzoate core is intact—anchors SAR tables and enables quantitative comparison of novel ester, amide, and depsipeptide analogs [2]. Researchers can benchmark new compounds against this standard to assess improvements in potency, selectivity, or metabolic stability.

Acrosin-Trypsin Selectivity Screening in Antifertility Agent Discovery

For reproductive biology programs evaluating acrosin inhibitors as non-hormonal contraceptive candidates, ethyl 4-guanidinobenzoate serves as a trypsin-selective control compound. Its eightfold preference for trypsin over human sperm acrosin contrasts with near-equipotent agents like gabexate, providing a critical comparator for establishing selectivity windows [3]. This enables researchers to distinguish compounds that preferentially target sperm acrosin from those that broadly inhibit trypsin-like enzymes.

Quote Request

Request a Quote for Ethyl 4-(diaminomethylideneamino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.